2,3,4-Trifluorobenzaldehyde

Descripción

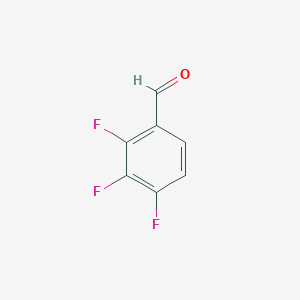

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEDGFZRPSAHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333930 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161793-17-5 | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161793-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,3,4 Trifluorobenzaldehyde

Established Synthetic Pathways to 2,3,4-Trifluorobenzaldehyde

The preparation of this compound can be approached through several established synthetic routes, primarily involving the modification of appropriately substituted benzene (B151609) rings. Key strategies include halogen exchange reactions and the oxidation of precursor molecules. Another important method involves the direct formylation of a trifluorinated benzene precursor.

A notable method for the synthesis of this compound starts from 1,2,3-trifluorobenzene (B74907). This process involves the reaction of 1,2,3-trifluorobenzene with butyllithium (B86547) at a very low temperature of -70°C, followed by formylation to introduce the aldehyde group, yielding the desired product. wikipedia.org

Halogen Exchange Reactions in Fluorobenzaldehyde Synthesis

Halogen exchange (Halex) reactions represent a powerful tool for the synthesis of fluorinated aromatic compounds. This method typically involves the displacement of a chloro or bromo substituent with a fluoride (B91410) ion, often using an alkali metal fluoride as the fluorine source. In the context of trifluorobenzaldehyde synthesis, a potential precursor such as 2,3,4-trichlorobenzaldehyde (B1314147) could undergo a series of halogen exchange reactions to yield the final product. While the direct three-fold exchange on a trichlorobenzaldehyde is a challenging transformation, the stepwise or complete exchange on various halogenated benzaldehydes has been documented. For instance, the synthesis of 2,4-difluorobenzaldehyde (B74705) from 2,4-dichlorobenzaldehyde (B42875) has been successfully achieved using spray-dried potassium fluoride in the presence of a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide and a crown ether. google.com This principle can be extended to tri-halogenated substrates, although the specific conditions for the complete conversion of 2,3,4-trichlorobenzaldehyde to this compound would require careful optimization of reaction parameters such as temperature, solvent, and catalyst system. google.com

Table 1: Examples of Halogen Exchange Reactions for Fluorobenzaldehyde Synthesis

| Starting Material | Fluorinating Agent | Catalyst/Conditions | Product | Reference |

| 2,4-Dichlorobenzaldehyde | Potassium Fluoride | Tetraphenylphosphonium bromide, 18-crown-6, 230°C | 2,4-Difluorobenzaldehyde | google.com |

| 2,6-Dichlorobenzaldehyde | Potassium Fluoride | Catalyst, 230°C | 2,6-Difluorobenzaldehyde and 2-Chloro-6-fluorobenzaldehyde | google.com |

| 4-Chlorobenzaldehyde | Potassium Fluoride | Tetraphenylphosphonium chloride, Polyethylene glycol dimethyl ether, 1,3,4-trichlorobenzene, 210°C | 4-Fluorobenzaldehyde | google.com |

Oxidative Approaches to Trifluorobenzaldehydes from Precursors

The oxidation of a methyl or hydroxymethyl group on a trifluorinated benzene ring provides a direct route to the corresponding benzaldehyde (B42025). Common oxidizing agents for the conversion of benzylic alcohols to aldehydes include manganese dioxide (MnO2). This reagent is particularly effective for the oxidation of allylic and benzylic alcohols due to its mild and selective nature. commonorganicchemistry.commychemblog.com While a specific example for the oxidation of 2,3,4-trifluorobenzyl alcohol is not extensively detailed in readily available literature, the general applicability of MnO2 for such transformations is well-established. For instance, the oxidation of various substituted benzyl (B1604629) alcohols to their corresponding benzaldehydes is a common synthetic procedure. organic-chemistry.org

Catalytic oxidation methods offer a more atom-economical and environmentally benign alternative. Systems employing catalysts based on metals like iron, palladium, or gold have been developed for the aerobic oxidation of benzyl alcohols. frontiersin.orgmdpi.commdpi.com For example, ferric nitrate (B79036) has been shown to be an effective initiator for the oxidation of benzyl alcohol to benzaldehyde. frontiersin.org The catalytic cycle can involve the transformation between different oxidation states of the metal, with oxygen from the air acting as the terminal oxidant. frontiersin.orgmdpi.com

Advanced Synthetic Strategies for this compound Derivatives

Beyond the direct synthesis of this compound, advanced strategies focus on its derivatization and the stereoselective introduction of new functionalities, which are crucial for the development of complex molecules with specific biological or material properties.

Utilization of Brominated Trifluorobenzene Intermediates for Functionalization

Brominated trifluorobenzenes are versatile intermediates that can be readily converted into organometallic reagents, such as Grignard or organolithium species, enabling the introduction of a wide range of functional groups. For instance, 1-bromo-2,4,5-trifluorobenzene (B152817) can be converted to its corresponding Grignard reagent, which can then undergo reactions with various electrophiles. A patented process describes the allylation of the Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidative cleavage to produce 2,4,5-trifluorophenylacetic acid. google.com

This strategy can be conceptually applied to the synthesis of this compound. The generation of a Grignard reagent from 1-bromo-2,3,4-trifluorobenzene, followed by a reaction with a formylating agent like N,N-dimethylformamide (DMF), represents a plausible and direct route to the target aldehyde. The Bouveault aldehyde synthesis, which involves the reaction of a Grignard reagent with a formamide, is a classic method for aldehyde preparation. semanticscholar.org

Table 2: Functionalization of Brominated Trifluorobenzenes via Grignard Reagents

| Brominated Precursor | Grignard Formation | Subsequent Reaction | Product Type | Reference |

| 1-Bromo-2,4,5-trifluorobenzene | iPrMgCl | Allyl bromide, then oxidation | Phenylacetic acid derivative | google.com |

| 1-Bromo-4-chlorobenzene | Mg | N,N-Dimethylformamide (DMF) | Benzaldehyde derivative | wisc.edu |

Stereoselective Synthesis Employing this compound Analogues

The electron-withdrawing nature of the fluorine atoms in this compound can influence its reactivity in stereoselective reactions, making it an interesting substrate for the synthesis of chiral molecules. Asymmetric synthesis involving fluorinated benzaldehydes is an active area of research.

One of the fundamental reactions for creating chiral centers is the aldol (B89426) reaction. The stereochemical outcome of aldol reactions can be controlled by using chiral auxiliaries, catalysts, or by the inherent chirality of the substrates. The Zimmermann-Traxler model is often used to predict the stereochemistry of metal-enolate based aldol reactions, where the geometry of the enolate (Z or E) dictates the formation of syn or anti products, respectively. harvard.edu While specific studies detailing the stereoselective aldol reaction of this compound are not abundant, the principles of asymmetric aldol reactions are broadly applicable. nih.govchempedia.info The electronic properties of the trifluorobenzaldehyde could influence the transition state energies and thus the diastereoselectivity of the reaction.

Furthermore, the development of enantioselective synthesis of compounds with trifluoromethyl and fluoro-substituted carbon centers is a topic of significant interest. nih.gov This includes diastereoconvergent approaches to polyfluorinated monosaccharides where the stereochemistry is controlled through catalytic methods. nih.gov Such advanced strategies highlight the potential for using fluorinated benzaldehyde analogues in the construction of complex, stereochemically defined molecules.

Reactivity and Transformational Chemistry of 2,3,4 Trifluorobenzaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety in 2,3,4-Trifluorobenzaldehyde

The aldehyde group in this compound is a primary site for nucleophilic attack. The partial positive charge on the carbonyl carbon, intensified by the inductive effect of the fluorine atoms, makes it highly susceptible to reaction with various nucleophiles.

A quintessential example of nucleophilic addition is the Grignard reaction . Organomagnesium halides (Grignard reagents) react with this compound to furnish secondary alcohols. The reaction proceeds via the nucleophilic addition of the organometallic species to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. The choice of the Grignard reagent dictates the nature of the alkyl or aryl group introduced at the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.orgyoutube.comorganicchemistrytutor.commasterorganicchemistry.com

Another significant nucleophilic addition is the Wittig reaction , which provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgnih.govwikipedia.orglibretexts.orgwikipedia.orgnih.govmnstate.edu In this reaction, a phosphorus ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org

| Reaction Type | Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Secondary Alcohol | Anhydrous ether, followed by acidic workup |

| Wittig Reaction | Ph₃P=CHR (Phosphorus Ylide) | Alkene | Anhydrous solvent (e.g., THF), often at low temperatures |

Condensation Reactions Involving this compound

Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water, are fundamental transformations for this compound. These reactions are crucial for the construction of larger, more complex molecular frameworks.

The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. nih.govnih.govias.ac.in This reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. nih.gov The electron-withdrawing fluorine atoms on the benzaldehyde ring can enhance the reactivity of the carbonyl group towards the nucleophilic attack by the enolate of the active methylene compound.

The Claisen-Schmidt condensation is another important reaction, which is a type of crossed aldol (B89426) condensation. organic-chemistry.orgresearchgate.netrjlbpcs.comnih.govnih.govresearchgate.netijarsct.co.in It involves the reaction of this compound with a ketone, such as acetophenone, in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govnih.govijarsct.co.in These chalcone derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and biologically active molecules. nih.gov

| Reaction Type | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Piperidine/Acetic Acid | 2-(2,3,4-Trifluorobenzylidene)malononitrile |

| Claisen-Schmidt Condensation | Acetophenone | Aqueous NaOH | (E)-1-phenyl-3-(2,3,4-trifluorophenyl)prop-2-en-1-one (Chalcone) |

Decarbonylation Processes of Fluorobenzaldehydes (e.g., 2,4,5-Trifluorobenzaldehyde)

Decarbonylation, the removal of a carbonyl group, is a significant transformation in organic synthesis. For aromatic aldehydes, this reaction typically requires a transition metal catalyst. The Tsuji-Wilkinson decarbonylation , which employs Wilkinson's catalyst (RhCl(PPh₃)₃), is a well-known method for this purpose. wikipedia.org The mechanism is thought to involve the oxidative addition of the aldehyde C-H bond to the rhodium(I) center, followed by migratory insertion of the carbonyl group and subsequent reductive elimination of the resulting alkane and a rhodium-carbonyl complex. mnstate.edunih.govresearchgate.netacs.orgnih.gov

Metal-Catalyzed Transformations Utilizing this compound as a Substrate

The carbon-fluorine bonds and the aldehyde group of this compound can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in modern organic synthesis.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. While this compound itself is not a typical substrate for direct Suzuki coupling at the C-F bonds under standard conditions, its derivatives can be employed. For example, conversion of the aldehyde to a triflate or halide would make the aromatic ring susceptible to Suzuki coupling. A study on the Suzuki-Miyaura reactions of the tris(triflate) of 2,3,4-trihydroxybenzophenone, a related structure, demonstrated site-selective cross-coupling with arylboronic acids, favoring the sterically less hindered position. nih.gov This suggests that with appropriate functionalization, selective C-C bond formation on the 2,3,4-trifluorophenyl ring is feasible. nih.govnih.govclaremont.eduprinceton.edu

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgrjlbpcs.comnih.govnih.govacs.orgacs.org Similar to the Suzuki coupling, direct coupling at the C-F bonds of this compound is challenging. However, derivatization of the aldehyde or the aromatic ring to introduce a more reactive leaving group (e.g., iodide or bromide) would allow for the introduction of an alkynyl group. The reaction is typically co-catalyzed by a copper(I) salt. nih.govacs.orgacs.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net Again, the direct involvement of the C-F bonds of this compound in a Heck reaction is not typical. However, conversion of the aldehyde to a different functional group or introduction of a halide on the ring would open up possibilities for Heck-type transformations, allowing for the vinylation of the aromatic ring.

| Reaction Type | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(0) catalyst, Base | Aryl-Aryl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Heck Reaction | Alkene | Pd(0) catalyst, Base | Aryl-Vinyl |

Spectroscopic Characterization and Conformational Analysis of 2,3,4 Trifluorobenzaldehyde and Its Derivatives

Vibrational Spectroscopy Studies (Infrared, Raman) of 2,3,4-Trifluorobenzaldehyde

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of a compound. uha.frspectroscopyonline.com These methods probe the quantized vibrational energy levels of a molecule. ox.ac.uk IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to a molecule's vibrational modes that induce a change in the dipole moment. uha.fr In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light that results from vibrations causing a change in the molecule's polarizability. uha.fr Often, these two techniques provide complementary information, as vibrations that are strong in IR spectra may be weak in Raman spectra, and vice versa. spectroscopyonline.com

For complex molecules like this compound, the experimental spectra can be dense with overlapping bands. Therefore, quantum chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed to predict vibrational frequencies and aid in the definitive assignment of spectral bands. nih.gov Such computational studies have been successfully applied to related molecules like 2,3,4-trifluorobenzonitrile (B125879) and 2,3,4-trifluorobenzoic acid, where calculated frequencies, after appropriate scaling, show excellent agreement with experimental FT-IR and FT-Raman data. researchgate.net

The vibrational spectrum of this compound is characterized by several key modes. The C=O stretching vibration of the aldehyde group is typically a strong band in the IR spectrum, expected in the 1700-1740 cm⁻¹ region. mdpi.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aldehydic C-H stretch is typically observed as two distinct bands around 2850 cm⁻¹ and 2750 cm⁻¹. The C-F stretching vibrations give rise to strong absorptions, generally in the 1100-1300 cm⁻¹ range. The aromatic ring C=C stretching modes usually appear in the 1400-1600 cm⁻¹ region. Below 1000 cm⁻¹, the spectrum is dominated by various bending and out-of-plane modes, which constitute the "fingerprint" region, highly characteristic of the molecule's specific substitution pattern.

Table 1: Characteristic Vibrational Frequencies for Substituted Benzaldehydes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Aldehydic C-H Stretch | 2900 - 2800 & 2775 - 2700 | Weak | Medium |

| Carbonyl (C=O) Stretch | 1740 - 1685 | Strong | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |

| C-F Stretch | 1300 - 1100 | Strong | Weak |

Note: The exact frequencies for this compound depend on its specific electronic and structural environment. The data presented is based on typical ranges for related compounds.

Electronic Spectroscopy and Excited State Dynamics of Trifluorobenzaldehydes

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within a molecule. libretexts.org For organic molecules like trifluorobenzaldehydes, the accessible transitions in the UV-Vis range (200-800 nm) are typically the promotion of an electron from a non-bonding orbital (n) or a π bonding orbital to a π* antibonding orbital. libretexts.org These are designated as n→π* and π→π* transitions, respectively. Generally, n→π* transitions are of lower energy (longer wavelength) and significantly weaker in intensity compared to the high-intensity π→π* transitions. youtube.comrsc.org

The electronic spectra of fluorobenzaldehydes are influenced by the position of the fluorine substituents. Studies on difluorobenzaldehydes have identified the origins of the first excited singlet (S₁) and triplet (T₁) states. For instance, in 3,4-difluorobenzaldehyde (B20872) vapor, a doublet structure observed in the phosphorescence spectrum was attributed to the presence of two distinct rotational isomers (rotamers). researchgate.net Temperature-dependent emission studies allowed for the determination of the energy difference between these rotamers in both the ground (S₀) and the first excited triplet (T₁) states. researchgate.net

Table 2: Excited State Energy Levels for Difluorobenzaldehyde Derivatives

| Compound | State | Energy Origin (cm⁻¹) | Energy Difference between Rotamers (cm⁻¹) |

|---|---|---|---|

| 3,4-Difluorobenzaldehyde | S₀ | - | 140 ± 20 |

| T₁ (n, π*) | - | 90 ± 20 | |

| 3,5-Difluorobenzaldehyde | S₁ | 26570 | N/A (No stable rotamers) |

| T₁ | 24775 | N/A (No stable rotamers) |

Data sourced from emission and absorption spectra of the compound vapors. researchgate.net

Rotational Spectroscopy for Conformational Landscape Elucidation of Fluorobenzaldehydes

Rotational spectroscopy, particularly microwave spectroscopy, is an exceptionally precise technique for determining the geometric structure of molecules in the gas phase. ox.ac.uk It measures the transitions between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. From these, highly accurate rotational constants (A, B, C) can be derived, providing a definitive fingerprint of a specific molecular conformation (conformer). rsc.org

For asymmetrically substituted benzaldehydes, rotation around the C-C bond connecting the phenyl ring and the aldehyde group gives rise to different conformers. The two primary planar conformers are the O-trans (or anti) form, where the carbonyl oxygen is directed away from the ortho substituent, and the O-cis (or syn) form, where it is directed towards it.

Studies on various fluorobenzaldehydes have successfully identified these conformers and quantified their relative stabilities. For 2-fluorobenzaldehyde, only the O-trans conformer was detected in the gas phase, suggesting it is significantly more stable, likely due to steric and electrostatic repulsion between the adjacent fluorine and oxygen atoms in the O-cis form. researchgate.netrsc.org In contrast, for 3-fluorobenzaldehyde, both O-cis and O-trans conformers were observed, with relative intensity measurements indicating that the O-cis form is slightly more stable. rsc.org More recent work on difluorobenzaldehydes using broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy has enabled the detection of both the stable anti-conformers and the higher-energy syn-conformers for 2,3-, 2,4-, and 2,5-difluorobenzaldehyde. acs.orgnih.gov The planarity of these conformers is often confirmed by the small value of the inertial defect, which is calculated from the rotational constants. researchgate.netrsc.org

Table 3: Experimental Rotational Constants and Relative Energies for Fluorobenzaldehyde Conformers

| Molecule | Conformer | A (MHz) | B (MHz) | C (MHz) | ΔE (anti vs. syn) (kJ/mol) |

|---|---|---|---|---|---|

| 2-Fluorobenzaldehyde | O-trans | 4731.09 | 1459.18 | 1113.13 | >0 (O-cis not observed) |

| 3-Fluorobenzaldehyde | O-cis | 5530.93 | 1201.21 | 986.99 | -1.25 ± 0.84 |

| O-trans | 5493.58 | 1207.24 | 989.84 | ||

| 2,3-Difluorobenzaldehyde | anti | 2901.87 | 1083.21 | 787.97 | 10.9 (calc.) |

| syn | 2886.64 | 1089.47 | 791.02 | ||

| 2,4-Difluorobenzaldehyde (B74705) | anti | 3381.56 | 973.18 | 756.88 | 11.3 (calc.) |

| syn | 3360.27 | 981.65 | 760.85 |

Rotational constants sourced from microwave spectroscopy studies. rsc.orgacs.org ΔE values are computationally derived relative energies, where a positive value indicates the syn/O-cis conformer is higher in energy. acs.org

Nuclear Magnetic Resonance (NMR) Investigations of Conformational Barriers in Fluorobenzaldehydes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying molecular structure and dynamics in solution. montana.edusemanticscholar.org For conformationally flexible molecules like fluorobenzaldehydes, NMR can be used to determine the relative populations of different conformers at equilibrium and to measure the energy barriers for their interconversion. nih.gov

The relative abundance of conformers can be determined by measuring NMR parameters that are a population-weighted average of the values for the individual conformers. scielo.br Long-range spin-spin coupling constants, particularly between the aldehyde proton and ring protons or fluorine nuclei, have proven to be sensitive probes of conformation. cdnsciencepub.com By measuring these couplings and making reasonable assumptions for the values in the pure O-cis and O-trans forms, the equilibrium constant and the corresponding Gibbs free energy difference (ΔG) between the conformers can be calculated. cdnsciencepub.comresearchgate.net

These studies have shown that both the substitution pattern and the solvent polarity can significantly influence the conformational equilibrium. For 2-fluorobenzaldehyde, the O-trans conformer is heavily favored in both nonpolar (CS₂) and polar (acetone-d₆) solvents, though the energy difference is smaller in the more polar solvent. cdnsciencepub.comresearchgate.netresearchgate.net For 3-fluorobenzaldehyde, the two conformers have very similar energies, with the O-cis form being slightly favored in both solvent types. cdnsciencepub.comresearchgate.netresearchgate.net

Dynamic NMR (DNMR) spectroscopy is used to study the rate of interconversion. montana.edu As the temperature is lowered, the exchange between conformers can become slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single sharp peak. The temperature at which this coalescence occurs, along with the chemical shift difference between the signals at low temperature, can be used to calculate the free energy of activation (ΔG‡), which represents the rotational barrier. nih.gov

Table 4: Conformational Free Energy Differences (ΔG) for Fluorobenzaldehydes from NMR Studies at 300 K

| Compound | Solvent | Favored Conformer | ΔG (kJ/mol) |

|---|---|---|---|

| 2-Fluorobenzaldehyde | CS₂/C₆D₁₂ | O-trans | 7.6 ± 0.3 |

| Acetone-d₆ | O-trans | 4.5 ± 0.2 | |

| Vapor (extrapolated) | O-trans | 11.5 ± 0.6 | |

| 3-Fluorobenzaldehyde | CS₂/C₆D₁₂ | O-cis | 0.38 ± 0.04 |

| Acetone-d₆ | O-cis | 0.27 ± 0.04 |

A positive ΔG indicates the energy by which the favored conformer is more stable. Data sourced from ¹H and ¹⁹F NMR studies. cdnsciencepub.comresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Insights into 2,3,4 Trifluorobenzaldehyde

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational efficiency. It is widely used to predict the geometric and electronic properties of molecules like 2,3,4-Trifluorobenzaldehyde.

DFT calculations are employed to find the molecule's lowest energy structure by optimizing bond lengths, bond angles, and dihedral angles. For this compound, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) can provide a detailed picture of its three-dimensional geometry.

Beyond simple structure optimization, DFT is instrumental in predicting chemical reactivity. By calculating various electronic properties, known as reactivity descriptors, one can identify the most likely sites for electrophilic or nucleophilic attack. Key descriptors include the chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω). Analysis of condensed Fukui functions can further pinpoint reactivity at specific atomic sites within the molecule. The distribution of atomic charges, calculated through methods like Natural Bond Orbital (NBO) analysis, also plays a crucial role in understanding the molecule's reactive behavior.

Table 1: Predicted Geometric Parameters for this compound using DFT Note: This data is illustrative of typical DFT calculation outputs.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-F Bond Lengths | ~1.34 - 1.35 Å |

| C-C-O Bond Angle | ~124° |

| O=C-H Bond Angle | ~120° |

| C-C-F Bond Angles | ~118° - 121° |

Molecular Orbital Theory and Electronic Structure Analysis of Fluorine Substitution Effects

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and the influence of substituents. The introduction of three electronegative fluorine atoms onto the benzaldehyde (B42025) core significantly alters the electronic landscape of this compound.

The primary effect of the fluorine atoms is strong inductive electron withdrawal (-I effect) from the benzene (B151609) ring. This effect lowers the energy levels of both the occupied and unoccupied molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity. A lower HOMO energy suggests reduced susceptibility to electrophilic attack, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. The multiple fluorine substituents in this compound are expected to significantly alter this gap compared to unsubstituted benzaldehyde. Computational analyses, such as those based on absolutely localized molecular orbitals (ALMO), can quantify the distinct physical origins of these substituent effects, including electrostatic interactions and orbital mixing. In some cases, secondary orbital interactions between a fluorine lone pair and an adjacent π* orbital can drive unexpected stereochemical outcomes in reactions.

Table 2: Illustrative Comparison of Frontier Orbital Energies Note: Values are hypothetical, intended to demonstrate the effect of fluorine substitution.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.5 | -1.8 | 4.7 |

| This compound | -7.2 | -2.5 | 4.7 |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting various spectroscopic properties, providing valuable data that can aid in the experimental identification and characterization of this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be accurately modeled. DFT calculations can predict the fundamental vibrational frequencies and their corresponding intensities. By performing a normal coordinate analysis, each calculated frequency can be assigned to a specific molecular motion, such as the characteristic C=O stretch of the aldehyde group, C-F stretching modes, and aromatic ring vibrations. Comparing these predicted spectra with experimental data allows for a detailed and confident assignment of the observed spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C, ¹H, ¹⁹F) can be calculated. These predictions are invaluable for interpreting complex NMR spectra and confirming the molecular structure. For electronically complex systems, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy.

Table 3: Predicted Key Vibrational Frequencies for this compound Note: This data is illustrative and based on typical frequency ranges for the specified bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aldehyde) | ~2850 - 2950 | Stretching of the aldehyde C-H bond |

| C=O Stretch | ~1710 - 1730 | Stretching of the carbonyl double bond |

| C=C Stretch (Aromatic) | ~1580 - 1610 | Aromatic ring stretching vibrations |

| C-F Stretches | ~1100 - 1300 | Stretching of the carbon-fluorine bonds |

Conformational Energy Landscape and Torsional Barrier Calculations

The rotation of the aldehyde group (-CHO) relative to the benzene ring is a key conformational feature of benzaldehydes. For this compound, this rotation defines the molecule's conformational energy landscape. The two primary planar conformers are typically referred to as O-syn and O-anti, describing the orientation of the carbonyl oxygen relative to the adjacent fluorine atom at the C2 position.

Computational methods, particularly DFT, can be used to map the potential energy surface (PES) for this rotation. By systematically changing the C2-C1-C-O dihedral angle and calculating the energy at each step, a one-dimensional PES is generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion. The energy difference between a minimum and the adjacent maximum is the torsional or rotational barrier.

Studies on related difluorobenzaldehydes have shown that the O-anti conformer (where the carbonyl oxygen is directed away from the ortho-fluorine) is typically lower in energy due to reduced steric and electrostatic repulsion. Similar calculations for this compound would likely reveal the relative stability of its conformers and the energy required to rotate the aldehyde group, providing insight into its dynamic behavior at different temperatures.

Table 4: Hypothetical Conformational Analysis Data for this compound Note: The relative energies and barrier height are illustrative, based on trends observed in similar molecules.

| Conformer / State | Dihedral Angle (C2-C1-C-O) | Relative Energy (kJ/mol) |

| O-anti Conformer | 180° | 0.0 (Global Minimum) |

| Transition State | ~90° | ~25.0 |

| O-syn Conformer | 0° | ~12.0 (Local Minimum) |

Advanced Applications and Functionalization of 2,3,4 Trifluorobenzaldehyde in Chemical Sciences

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This "fluorine effect" is strategically employed in the design of pharmaceuticals and agrochemicals to enhance metabolic stability, binding affinity, and bioavailability. As a trifluorinated aromatic aldehyde, 2,3,4-Trifluorobenzaldehyde serves as a key precursor for introducing these desirable properties into target molecules.

Fluorinated compounds are integral to modern drug discovery, with a significant percentage of new molecular entities containing at least one fluorine atom. The trifluorophenyl moiety of this compound is a valuable pharmacophore that can be incorporated into various drug scaffolds. The aldehyde group provides a reactive handle for a multitude of chemical reactions, including reductive amination, aldol (B89426) condensation, and the synthesis of heterocyclic systems.

While specific, publicly documented examples of drug candidates synthesized directly from this compound are not extensively detailed in readily available literature, the synthesis of related structures provides insight into its potential applications. For instance, the nitration of bromo-fluorobenzaldehyde isomers has been shown to produce tetrasubstituted aromatic compounds that serve as scaffolds for epidermal growth factor receptor (EGFR) kinase inhibitors . This highlights the utility of substituted fluorobenzaldehydes in creating complex, biologically active molecules. The general importance of fluorobenzaldehydes as intermediates for fluorine-containing pharmaceuticals is well-established chemimpex.com.

The table below illustrates the types of reactions that this compound can undergo to form precursors for drug candidates.

| Reaction Type | Reactant(s) | Product Type | Potential Therapeutic Area |

| Reductive Amination | Amine, Reducing Agent | Fluorinated Benzylamine | Kinase Inhibitors, Antivirals |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | Fluorinated Styrene Derivative | Various |

| Wittig Reaction | Phosphonium Ylide | Fluorinated Alkene | Various |

| Heterocycle Formation | Dinucleophile | Fluorinated Heterocycle | Antifungals, Antibacterials |

This table represents potential synthetic pathways and therapeutic areas based on established organic chemistry principles and the known applications of similar fluorinated compounds.

The principles that make fluorination attractive in pharmaceuticals also apply to the development of modern agrochemicals, such as fungicides, herbicides, and insecticides. The presence of fluorine can lead to increased efficacy, altered selectivity, and improved environmental profiles. Fluorobenzaldehydes are recognized as crucial intermediates in the synthesis of these fluorine-containing agricultural chemicals chemimpex.com.

Research in this area often focuses on the synthesis of novel compounds and the evaluation of their biological activity. For example, various fluorinated benzaldehyde (B42025) derivatives are used in the Knoevenagel condensation to produce compounds with potential fungicidal or herbicidal properties researchgate.net. While direct evidence of commercial agrochemicals derived specifically from this compound is not prominent in the reviewed literature, its utility as a building block for creating diverse chemical libraries for screening is implicit. The development of novel fungicides, for instance, is an area of continuous research to combat resistance in fungal pathogens researchgate.netnih.govmdpi.comnih.govresearchgate.net. Similarly, the synthesis of new herbicides is driven by the need for effective weed management solutions nih.gov.

The following table outlines potential agrochemical applications stemming from derivatives of this compound.

| Agrochemical Class | Potential Intermediate Structure | Synthetic Reaction |

| Fungicides | Triazole or Oxadiazole derivatives | Cyclocondensation reactions |

| Herbicides | Substituted phenoxy derivatives | Nucleophilic aromatic substitution |

| Insecticides | Pyrazole carboxamide derivatives | Amide coupling reactions |

This table illustrates potential applications based on the known synthesis of other fluorinated agrochemicals.

Contributions to Advanced Materials Science

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and specific optical and electronic characteristics, make them ideal for the creation of advanced materials. This compound serves as a valuable monomer or precursor in the synthesis of specialized polymers, coatings, and optoelectronic materials.

Fluoropolymers are a class of polymers known for their high performance in demanding environments. They exhibit low surface energy, high resistance to chemical degradation, and excellent thermal stability. While large-scale commodity fluoropolymers are typically synthesized from simple gaseous monomers, specialty fluoropolymers and coatings can be developed using more complex fluorinated building blocks. The aldehyde functionality of this compound allows for its incorporation into polymer backbones or as a side chain through various polymerization and modification reactions. For example, it can be used to synthesize fluoropolymers with tunable unsaturation, which can then be cured for high-performance rubber applications . The synthesis of fluorinated surfactants for the production of fluoropolymers is another area of application google.com.

The field of optoelectronics is continually searching for new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into organic molecules can influence their electronic energy levels, which is a critical parameter for designing efficient emissive and charge-transport materials in OLEDs researchgate.netossila.com. While specific research detailing the use of this compound in OLEDs is not widely published, its potential as a building block for such materials is significant. For instance, fluorinated benzaldehydes can be used in the synthesis of liquid crystals, which are another class of optoelectronic materials beilstein-journals.orgbeilstein-journals.orgnih.gov. Research into the synthesis of 2,3,4-trifluorotolane liquid crystal compounds, which starts from a related 2,3,4-trifluorophenyl precursor, demonstrates the utility of this substitution pattern in creating materials with large optical anisotropy and wide nematic phase temperature ranges lightpublishing.cn.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and sensing. MOFs are constructed from metal ions or clusters linked together by organic ligands. The functionalization of these organic ligands is a key strategy for tuning the properties of the resulting MOF. While the direct use of this compound as a primary ligand is less common due to the aldehyde's reactivity, it can be readily converted into multifunctional ligands, such as carboxylic acids or nitrogen-containing heterocycles, that are suitable for MOF synthesis fau.deuantwerpen.beliverpool.ac.uk. The fluorinated phenyl ring can impart specific properties to the MOF, such as hydrophobicity or altered catalytic activity.

Utilization in the Creation of Complex Organic Architectures

Beyond its applications in specific industries, this compound is a valuable tool for synthetic organic chemists in the construction of complex and novel molecular structures. The aldehyde group is one of the most versatile functional groups in organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions.

Reactions such as the Wittig olefination organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com and Knoevenagel condensation researchgate.netnih.govnih.gov allow for the extension of the carbon skeleton and the introduction of new functional groups. These reactions, when applied to this compound, enable the synthesis of highly functionalized molecules where the trifluorophenyl group can influence the stereochemical outcome of reactions or impart unique properties to the final product. For example, the Wittig reaction of perfluorohalogenated benzaldehydes has been explored for the synthesis of functional monomers for smart polymer materials chemrxiv.org.

The ability to construct complex molecules from simpler, well-defined building blocks is a cornerstone of modern organic synthesis. This compound, with its combination of a reactive aldehyde and a uniquely substituted aromatic ring, is a prime example of such a building block, enabling the creation of a diverse range of complex organic architectures for a multitude of applications.

Development of Fluorescent Probes and Imaging Agents from Fluorobenzaldehydes

The functional aldehyde group and the presence of fluorine atoms make fluorinated benzaldehydes, including this compound, valuable precursors in the development of sophisticated fluorescent probes and imaging agents. The aldehyde moiety provides a reactive site for the synthesis of various sensor molecules, while the fluorine substituents can be used to modulate the electronic and photophysical properties of the final product or to introduce a radiolabel for nuclear imaging techniques like Positron Emission Tomography (PET).

The primary synthetic route leveraging the aldehyde group is the condensation reaction with an amine to form a Schiff base (or imine). Schiff base compounds are a prominent class of fluorescent probes. nih.govmonash.edu The formation of the imine bond (-C=N-) within a conjugated system can lead to desirable photophysical behaviors, such as chelation-enhanced fluorescence (CHEF). In a typical CHEF sensor, the probe exhibits weak fluorescence in its free state but shows a significant increase in fluorescence intensity upon binding to a specific analyte, such as a metal ion. mdpi.com The nitrogen and oxygen atoms in the Schiff base structure can act as hard-base donor sites, making them particularly suitable for binding to hard-acid metal ions like Al³⁺. nih.govmdpi.com

While specific studies detailing the use of this compound in published fluorescent probes are not prevalent, its structure is analogous to other aldehydes widely used for this purpose. mdpi.com The synthesis involves a straightforward condensation reaction:

The trifluorophenyl group in a potential probe derived from this compound would be expected to influence the sensor's properties significantly. The strong electron-withdrawing nature of the fluorine atoms can alter the energy levels of the molecular orbitals, thereby affecting the absorption and emission wavelengths of the fluorophore. This allows for the fine-tuning of the probe's spectral properties for specific imaging applications.

In the realm of nuclear medicine, fluorinated compounds are critical for the development of PET imaging agents. nih.govnih.gov PET is a highly sensitive, non-invasive imaging technique that provides three-dimensional images of functional processes in the body. pharmacy180.com It relies on the detection of gamma rays emitted indirectly by a positron-emitting radionuclide, the most common of which is Fluorine-18 (¹⁸F). nih.govpharmacy180.com Due to its convenient half-life (approx. 110 minutes), ¹⁸F allows for multi-step radiosynthesis and imaging procedures. nih.gov

The synthesis of ¹⁸F-labeled PET radiotracers often involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. radiologykey.com A versatile building block like this compound could be incorporated into more complex precursor molecules. The fluorine atoms already present on the ring can influence the reactivity of other positions, potentially directing the ¹⁸F-labeling to a specific site. The development of such imaging agents is a modular process, where the fluorinated aromatic core can be attached to various biologically active molecules to target specific physiological or pathological processes, such as tumors or neurological disorders. nih.gov

Synthesis of Liquid Crystals and Related Materials

The incorporation of fluorine atoms into the core structure of mesogenic molecules is a well-established strategy for modifying the physical properties of liquid crystals (LCs). nih.gov Fluorine's high electronegativity and relatively small size can significantly alter key parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and mesophase stability. nih.govmdpi.com The 2,3,4-trifluorophenyl moiety is a valuable building block in this context, and its use has been demonstrated in the synthesis of tolane-based liquid crystals.

Detailed research has outlined the synthesis of a series of 2,3,4-trifluorotolane liquid crystal derivatives. lightpublishing.cn The synthetic pathway does not start directly from this compound but from a closely related precursor, 2,3,4-trifluoroaniline. This precursor is converted into key intermediates which are then coupled to form the final tolane structure. The Sonogashira coupling reaction is a critical step in this synthesis, forming the carbon-carbon triple bond that characterizes the tolane core. lightpublishing.cnwikipedia.org This cross-coupling reaction typically employs a palladium catalyst and a copper co-catalyst to link a terminal alkyne with an aryl halide. wikipedia.org

The multi-step synthesis of 2,3,4-trifluorotolane derivatives is summarized in the table below. lightpublishing.cn

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,3,4-Trifluoroaniline | NaNO₂, HCl, KI | 2,3,4-Trifluoroiodobenzene | Sandmeyer Reaction |

| 2 | 2,3,4-Trifluoroiodobenzene | 2-Methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(2,3,4-Trifluorophenyl)-2-methylbut-3-yn-2-ol | Sonogashira Coupling |

| 3 | 4-(2,3,4-Trifluorophenyl)-2-methylbut-3-yn-2-ol | Potassium Hydroxide (KOH) in paraffin oil | 2,3,4-Trifluorophenylacetylene | De-protection (Removal of protecting group) |

| 4 | 2,3,4-Trifluorophenylacetylene | Various substituted iodobenzenes, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Substituted 2,3,4-Trifluorotolanes | Sonogashira Coupling |

The resulting 2,3,4-trifluorotolane compounds were found to exhibit desirable liquid crystalline properties. Specifically, they demonstrated a wide nematic phase temperature range and a large optical anisotropy (Δn). lightpublishing.cn The nematic phase is the most widely used liquid crystal phase in display applications. The presence of the three fluorine atoms on one of the phenyl rings induces a strong dipole moment, which is crucial for achieving a high dielectric anisotropy, a key property for low-voltage display devices. The rigid, linear structure of the tolane core, combined with the electronic effects of the fluorine substituents, contributes to the formation of stable mesophases. mdpi.comfigshare.com

The research demonstrates that the 2,3,4-trifluoro-substituted aromatic ring is an effective component in designing high-performance liquid crystal materials. lightpublishing.cn The synthetic route, centered around the versatile Sonogashira coupling reaction, allows for the creation of a library of related compounds by varying the substitution pattern on the second phenyl ring, enabling the fine-tuning of material properties for specific applications. lightpublishing.cn

Future Directions and Emerging Research Avenues for 2,3,4 Trifluorobenzaldehyde

Novel Catalytic Approaches for 2,3,4-Trifluorobenzaldehyde Transformations

The reactivity of the aldehyde functional group and the C-H and C-F bonds on the aromatic ring of this compound present a rich landscape for the application of modern catalytic methods. Future research will likely focus on developing selective and efficient transformations that leverage these reactive sites.

One promising area is the use of transition-metal catalysis for C-H functionalization. nih.gov Methodologies employing rhodium (Rh) or palladium (Pd) catalysts, often guided by a directing group, could enable the regioselective introduction of new substituents at the C-5 position of the ring. For instance, techniques analogous to the Rh(I)-catalyzed intermolecular hydroacylation of 2-triazenylbenzaldehydes could be adapted. nih.govresearchgate.net In such a strategy, the aldehyde would first be converted to an intermediate with a directing group (like a triazene), which would then steer a metal catalyst to activate a specific C-H bond for coupling with various partners like alkynes or alkenes. nih.govresearchgate.net

Furthermore, the catalytic functionalization of the carbon-fluorine (C-F) bonds, while challenging due to their strength, represents a significant frontier. ed.ac.uk The development of borane-catalyzed methods for C-F bond arylation, which utilize transborylation reactions to achieve catalytic turnover, could potentially be applied to selectively replace one of the fluorine atoms on the this compound ring. ed.ac.uk Success in this area would provide a powerful tool for creating complex, highly substituted aromatic structures that are otherwise difficult to access.

Recent advances in photoredox, electro-, and organocatalysis also offer new avenues for transforming this compound. sigmaaldrich.com These methods could be employed to generate radical intermediates, leading to novel coupling reactions or the synthesis of complex heterocyclic systems.

Table 1: Potential Catalytic Transformations for this compound

| Catalytic Strategy | Target Bond | Potential Reaction | Catalyst Example |

|---|---|---|---|

| Directed C-H Functionalization | C5-H | Olefination, Alkylation | Rhodium(III) complexes |

| Hydroacylation | C-H (aldehyde) | C-C bond formation with alkynes | Rhodium(I) with dppe ligand nih.gov |

| C-F Bond Activation | C-F | Arylation, Esterification | Borane catalysts (e.g., H-B-9-BBN) ed.ac.uk |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound from traditional batch methods to continuous flow chemistry and automated platforms is a key area for future development. These technologies offer significant advantages in terms of safety, efficiency, scalability, and precise control over reaction parameters. sigmaaldrich.comvapourtec.com

Flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise temperature and time control. vapourtec.combeilstein-journals.org The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, minimizing the risk of runaway reactions. beilstein-journals.org This would be beneficial for nitration, oxidation, or other energetic transformations of the this compound scaffold. Furthermore, multi-step sequences can be "telescoped" in flow, eliminating the need to isolate and purify intermediates, thereby streamlining the synthesis of complex derivatives. vapourtec.com

Automated synthesis platforms, which can perform entire reaction sequences including purification, are set to accelerate the discovery of new compounds derived from this compound. sigmaaldrich.comnih.gov By using pre-filled reagent cartridges and automated purification systems, these platforms can rapidly generate libraries of analogues for screening. sigmaaldrich.com Common transformations for aldehydes, such as reductive amination and N-heterocycle formation, are already well-established on these systems. sigmaaldrich.com Applying these automated workflows to this compound would enable high-throughput synthesis of novel amines and heterocyclic structures for biological and materials science applications.

Table 2: Advantages of Advanced Synthesis Platforms for this compound Chemistry

| Platform | Key Advantages | Example Application |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise control of temperature and time, easy scalability, telescoping of reactions. vapourtec.combeilstein-journals.org | Synthesis of nitro-derivatives or other energetic transformations. |

| Automated Synthesis | High-throughput synthesis, rapid library generation, automated purification. sigmaaldrich.comresearchgate.net | Parallel synthesis of a library of secondary amines via reductive amination for pharmacological screening. sigmaaldrich.com |

Exploration of Supramolecular Chemistry with this compound Scaffolds

The field of supramolecular chemistry, which studies non-covalent interactions, offers intriguing possibilities for this compound and its derivatives. The specific arrangement of electronegative fluorine atoms and the hydrogen-bond-accepting aldehyde group provides a unique scaffold for designing self-assembling systems and functional materials.

A key emerging research avenue is the exploration of halogen bonding. The fluorine atoms on the aromatic ring can act as halogen bond acceptors, interacting with electron-donating atoms on other molecules to form ordered structures. This could be exploited to create liquid crystals, gels, or porous organic frameworks. The synthesis of complex coordination networks, as demonstrated with related multi-dentate thioether ligands, highlights the potential for building functional networks through specific intermolecular interactions. sigmaaldrich.com

Furthermore, derivatives of this compound, such as Schiff bases or hydrazones, can be designed to self-assemble through a combination of hydrogen bonding, π-π stacking, and halogen bonding. The formation of three-dimensional networks through O-H···O hydrogen bonds in related molecules like 2,3,4-trihydroxybenzaldehyde provides a blueprint for how such interactions can dictate crystal packing and material properties. researchgate.net By systematically modifying the structure of derivatives, researchers can tune these non-covalent forces to control the architecture and function of the resulting supramolecular assemblies.

Biological and Pharmacological Profiling of this compound-Derived Compounds beyond Synthetic Utility

While this compound is a valuable synthetic intermediate, a significant future direction is the systematic investigation of the biological and pharmacological activities of its derivatives. The trifluoromethyl group is a well-known pharmacophore that can enhance properties like metabolic stability and bioavailability. innospk.com

Research efforts will likely focus on synthesizing and screening libraries of compounds derived from this compound for various therapeutic targets. For example, its use in synthesizing compounds for preventing or treating neurodegenerative diseases has been noted. google.com Analogues of other biologically active benzaldehydes provide a roadmap for this exploration. For instance, derivatives of 3-(Trifluoromethyl)benzaldehyde have been used to create potent antitumor agents and inhibitors of hypoxia-inducible factor (HIF)-1. chemicalbook.com

The synthesis of heterocyclic derivatives, such as benzimidazoles, benzothiazoles, and triazoles, is another promising avenue. nih.govresearchgate.net These scaffolds are prevalent in medicinal chemistry and have shown a wide range of activities. Studies on substituted benzimidazoles have demonstrated potent antibacterial activity, particularly against Gram-negative pathogens. nih.gov By incorporating the 2,3,4-trifluorophenyl moiety into these and other privileged structures, it may be possible to develop novel therapeutic agents with improved efficacy or unique mechanisms of action. A comprehensive profiling would involve screening against various bacterial strains, cancer cell lines, and specific enzymes or receptors. nih.govdergipark.org.tr

Table 3: Potential Therapeutic Areas for this compound Derivatives

| Compound Class | Potential Biological Activity | Rationale/Related Findings |

|---|---|---|

| Benzyl (B1604629) Bromide Derivatives | Neuroprotective agents | Used to synthesize compounds for neurodegenerative diseases. google.com |

| Chalcone (B49325) Derivatives | Anticancer (HIF-1 inhibitors) | Analogues from 3-(Trifluoromethyl)benzaldehyde show this activity. chemicalbook.com |

| Butyrolactone Derivatives | Antitumor agents | Synthesized from 3-(Trifluoromethyl)benzaldehyde. chemicalbook.com |

| Benzimidazole/Benzothiazole Derivatives | Antibacterial | Substituted benzazoles show potent activity against various bacteria. nih.gov |

Q & A

Q. What are the standard synthetic routes for 2,3,4-trifluorobenzaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound typically involves fluorination or functional group transformations on substituted benzaldehydes. A validated method includes condensing this compound with amines (e.g., 3-dimethylamino-1-propanamine) in absolute ethanol under reflux with glacial acetic acid as a catalyst. After refluxing for 4 hours, the solvent is evaporated under reduced pressure, and the product is isolated via filtration . Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading. For fluorinated analogs, trifluoromethylation using CF₃I in the presence of K₂CO₃ under reflux is a common approach .

Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹⁹F NMR are essential for structural elucidation. For example, ¹⁹F NMR of this compound derivatives shows distinct shifts at δ −131.08 (F2), −143.07 (F4), and −160.90 (F3) .

- Mass Spectrometry : CI-MS can confirm molecular ion peaks (e.g., [M + H]⁺ = 244.7) .

- Chromatography : HPLC or GC-MS ensures purity, especially for detecting byproducts from incomplete fluorination .

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR | δ 8.49 (CHN), 7.71 (H6), 7.01 (H5) | |

| ¹⁹F NMR | δ −131.08 to −160.90 (F2-F4) | |

| CI-MS | m/z 244.7 [M + H]⁺ |

Q. What safety precautions are required when handling this compound?

The compound is combustible and may cause eye/skin irritation. Use PPE (gloves, goggles) and work in a fume hood. Storage under argon at ambient temperatures prevents degradation . Hazard statements include H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what ligands can it form?

this compound is a precursor for Schiff base ligands. For example, reacting it with 3-dimethylamino-1-propanamine yields a tridentate ligand for platinum(II) complexes. The aldehyde group condenses with amines to form imine linkages, while fluorine atoms enhance electron-withdrawing effects, stabilizing metal-ligand bonds. These ligands are used in luminescent materials and catalysis .

Q. What role do fluorine substituents play in modulating the reactivity of this compound in nucleophilic aromatic substitution?

The meta- and para-fluorine atoms increase the electrophilicity of the aromatic ring by withdrawing electron density, directing nucleophilic attack to specific positions. For instance, in Suzuki-Miyaura coupling, the fluorine substituents influence regioselectivity and stabilize transition states via inductive effects . Comparative studies with non-fluorinated analogs (e.g., 3,5-dimethylbenzaldehyde) show reduced reactivity due to the absence of electron-withdrawing groups .

Q. How can researchers resolve contradictions in reported NMR data for fluorinated benzaldehydes?

Discrepancies in ¹⁹F NMR shifts may arise from solvent effects, concentration, or instrument calibration. For this compound derivatives, cross-validate data using internal standards (e.g., CFCl₃) and replicate conditions from peer-reviewed protocols . Conflicting reports on similar compounds (e.g., 2,4,5-trifluorobenzaldehyde) highlight the need for rigorous experimental documentation .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Purification : Use continuous flow reactors for large-scale synthesis, coupled with fractional distillation or recrystallization .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in condensation reactions .

- Catalysis : Employ palladium or copper catalysts for selective fluorination .

Q. How is this compound used in studying enzyme inhibition or receptor binding?

The compound’s trifluoromethyl groups enhance lipophilicity, improving membrane permeability in cellular assays. It serves as a scaffold for fluorinated drug analogs, where its aldehyde group can be derivatized into hydrazones or thiosemicarbazones for targeting enzymes like kinases or proteases .

Q. What computational methods predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, Fukui indices indicate higher reactivity at the aldehyde carbon and fluorine-adjacent positions . Molecular docking simulations further assess binding affinities in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.